

Spectroscopic Profile of 4-Hydroxy-3-methoxyphenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxyphenylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **4-Hydroxy-3-methoxyphenylacetonitrile**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and structural assignments.

Spectroscopic Data Summary

The empirical formula for **4-Hydroxy-3-methoxyphenylacetonitrile** is $C_9H_9NO_2$, with a molecular weight of 163.17 g/mol. [1][2] The spectroscopic data presented below has been compiled from various sources and is essential for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.81-6.90	m	3H	Ar-H
5.73	br s	1H	OH
3.90	s	3H	-OCH ₃
3.68	s	2H	-CH ₂ CN

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)[3]

¹³C NMR (Carbon-13 NMR) Data

While a complete, experimentally assigned peak list from a single source is not readily available in the searched literature, ChemicalBook provides a reference to the ¹³C NMR spectrum of **4-Hydroxy-3-methoxyphenylacetonitrile**. [4] Based on established chemical shift principles and data for analogous structures, the following are the expected chemical shifts:

Chemical Shift (δ) ppm	Assignment
~146	C-OH
~145	C-OCH ₃
~122	Ar-C
~121	Ar-CH
~117	CN
~115	Ar-CH
~112	Ar-CH
56.0	-OCH ₃
~22	-CH ₂ CN

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **4-Hydroxy-3-methoxyphenylacetonitrile** is expected to show characteristic absorption bands for the hydroxyl, methoxy, aromatic, and nitrile groups.

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch (phenolic)
~3050-3000	C-H stretch (aromatic)
~2950-2850	C-H stretch (aliphatic)
~2250	C≡N stretch (nitrile)
~1600, ~1510, ~1450	C=C stretch (aromatic ring)
~1270, ~1030	C-O stretch (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Hydroxy-3-methoxyphenylacetonitrile**, the molecular ion peak [M]⁺ is expected at m/z 163.[\[5\]](#)

Predicted Mass Spectrometry Data

m/z	Ion
164.07060	[M+H] ⁺
163.06277	[M] ⁺
186.05254	[M+Na] ⁺

Source: PubChemLite[\[5\]](#)

A plausible fragmentation pattern under electron ionization would involve the loss of functional groups to form stable carbocations. A key fragmentation would be the benzylic cleavage to

form the stable tropylium-like ion.

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **4-Hydroxy-3-methoxyphenylacetonitrile**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

Data Acquisition (^1H and ^{13}C NMR):

- The NMR spectra are acquired on a 400 MHz spectrometer.
- The instrument is tuned and locked to the deuterium signal of the CDCl_3 solvent.
- For ^1H NMR, a standard single-pulse experiment is performed.
- For ^{13}C NMR, a proton-decoupled experiment is performed to obtain singlets for each unique carbon atom.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Place approximately 1-2 mg of **4-Hydroxy-3-methoxyphenylacetonitrile** and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

- Gently grind the mixture with a pestle to a fine, uniform powder.
- Transfer a portion of the powder into a pellet-forming die.
- Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (Electron Ionization)

Sample Introduction:

- A small amount of the solid **4-Hydroxy-3-methoxyphenylacetonitrile** is introduced into the mass spectrometer via a direct insertion probe.
- The sample is heated to induce vaporization into the ion source.

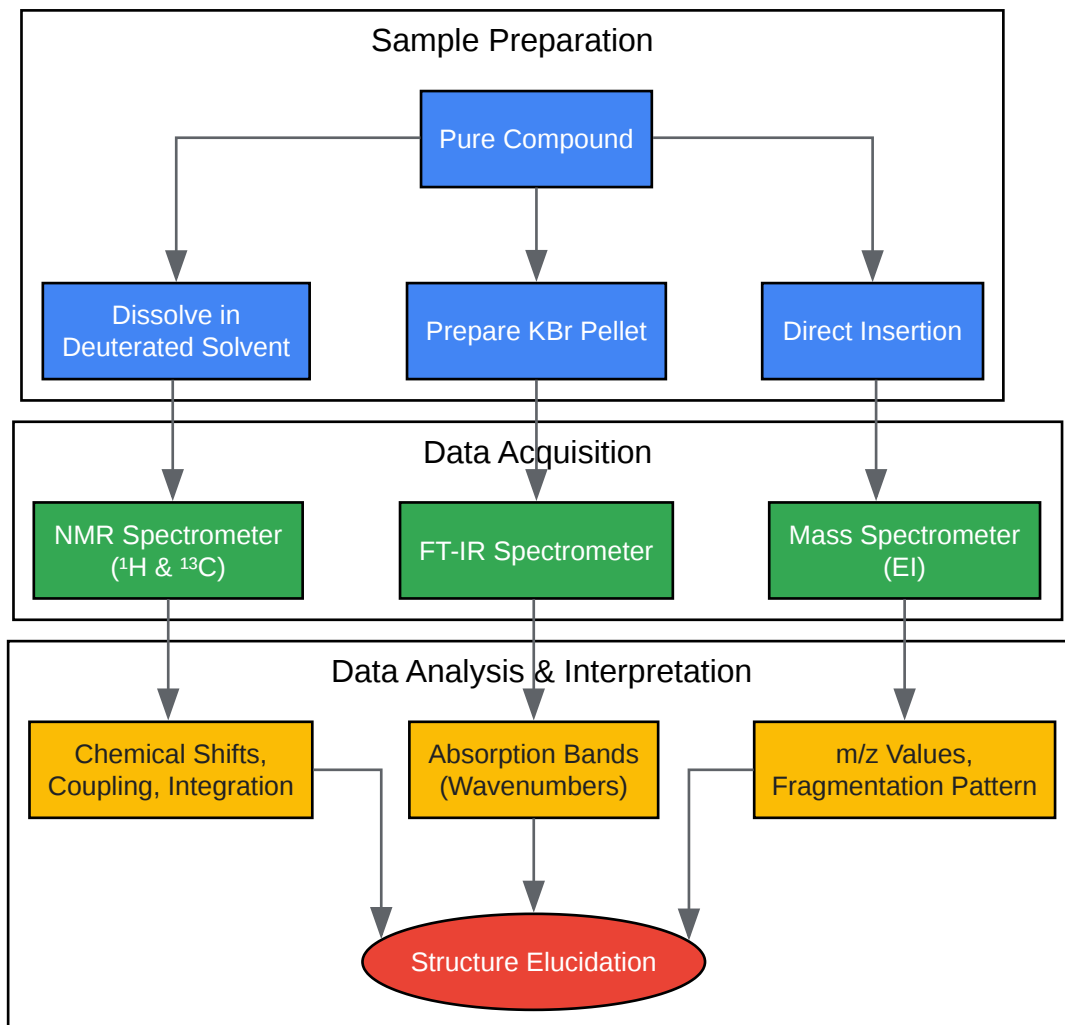
Ionization and Analysis:

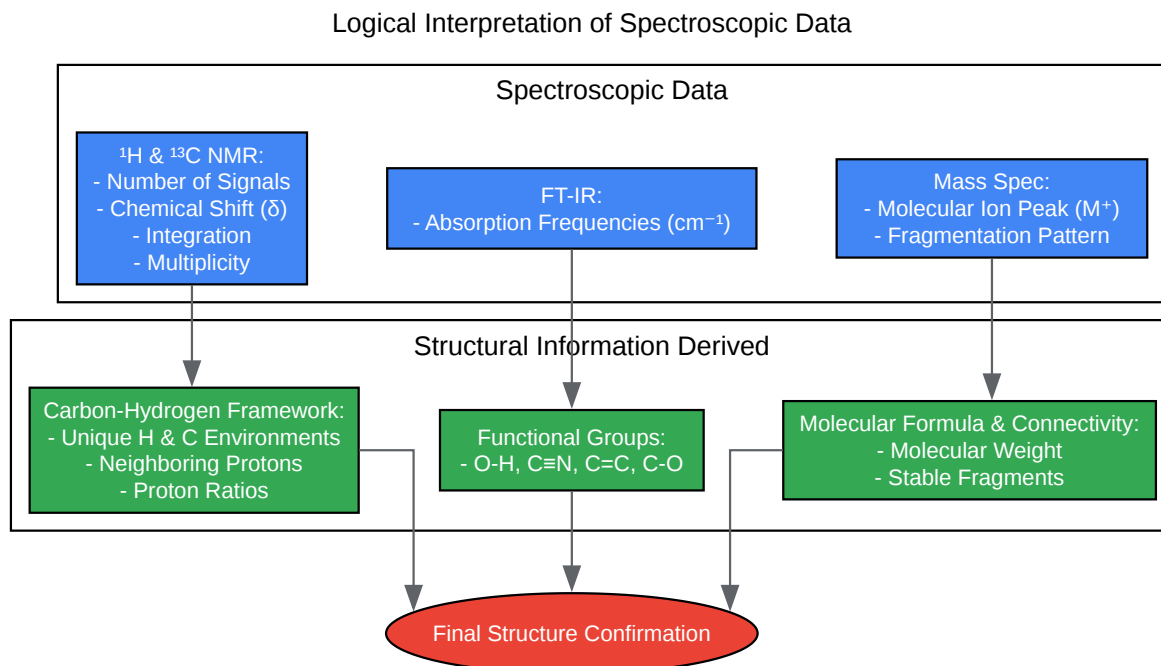
- The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
- The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the resulting data.

Spectroscopic Analysis Workflow





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